1-Methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 150.14 g/mol. It is classified as an imidazopyridazine derivative and is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. The compound's unique structure contributes to its biological activity, making it a subject of interest for researchers.
The compound is registered under the Chemical Abstracts Service with the number 1638768-30-5 and is available in high purity forms (typically above 95%) from various chemical suppliers .
The synthesis of 1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one can be achieved through several methods, primarily involving cyclization reactions of appropriate precursors. One common approach involves the condensation of 2-amino-3-methylpyridine with carbonyl compounds under acidic conditions, followed by cyclization to form the imidazo ring.
The synthesis may require specific reaction conditions such as temperature control and the use of solvents like ethanol or dimethylformamide. Catalysts may also be employed to enhance reaction rates and yields. The purification of the final product can be performed using recrystallization techniques or chromatography methods to achieve the desired purity levels .
The structure of 1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one consists of a fused imidazole and pyridazine ring system. The compound features a methyl group at the nitrogen position of the imidazole ring and a carbonyl group at position four of the pyridazine ring.
The compound can participate in various chemical reactions typical for heterocycles. Notable reactions include nucleophilic substitutions where the nitrogen atoms can act as nucleophiles or electrophiles depending on the reaction conditions.
Reactions may include:
The mechanism of action for 1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one is primarily studied in relation to its biological activities. It has been shown to exhibit potential anti-inflammatory and antitumor properties.
Research indicates that the compound may interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. This interaction could lead to modulation of cellular processes such as apoptosis or proliferation in cancer cells .
Relevant analyses typically involve spectroscopic methods (NMR, IR) to confirm structure and purity .
1-Methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one has several applications in scientific research:
The imidazo[4,5-d]pyridazin-4-one scaffold represents a specialized evolution within the broader class of nitrogen-rich fused heterocycles, which have fundamentally shaped modern drug discovery. Imidazo-fused systems emerged prominently in the late 20th century due to their structural mimicry of purine nucleotides, enabling targeted interactions with biological macromolecules. Early pioneers recognized the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine cores for their GABAA receptor modulation (e.g., bamaluzole) and proton-pump inhibition (e.g., tenatoprazole) [4]. The pyridazine variant—exemplified by 1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one (CAS 1638768-30-5)—diverges through its unique ring fusion pattern, replacing the pyridine ring with a pyridazine moiety. This modification enhances dipole moment and introduces additional hydrogen-bonding capabilities critical for binding affinity [2] [6]. Historically, synthetic accessibility limited exploration, but advances in regioselective cycloadditions (e.g., enaminone-hydrazonoyl halide reactions) now enable efficient construction of this scaffold, positioning it as a strategic pharmacophore in contemporary medicinal campaigns [3].
Table 1: Evolution of Key Imidazo-Fused Heterocycles in Drug Discovery
Core Structure | Representative Drug/Compound | Primary Therapeutic Target | Structural Distinction from Imidazo[4,5-d]Pyridazin-4-One |
---|---|---|---|
Imidazo[1,2-a]pyridine | Zolpidem (Ambien) | GABAA Receptor | Five-membered ring fusion; no pyridazine N-atoms |
Imidazo[4,5-b]pyridine | Tenatoprazole | Proton Pump (H+/K+-ATPase) | Pyridine ring with meta-oriented N-atoms |
Imidazo[4,5-c]pyridine | 3-Deazaneplanocin A | Histone Methyltransferase (EZH2) | Pyridine ring with para-oriented N-atoms |
Imidazo[4,5-d]pyridazin-4-one | 1-Methyl derivative (CID 70262397) | Under investigation (e.g., antimicrobial) | Pyridazine ring with adjacent N-atoms; ketone at position 4 |
The 1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one scaffold (molecular formula C6H6N4O, MW 150.14 g/mol) functions as a versatile bioisostere, owing to its balanced physiochemical properties (LogP: -0.60, H-bond acceptors: 3, H-bond donors: 1) [2]. Its canonical SMILES (Cn1cnc2c(=O)[nH]ncc21
) reveals three key pharmacophoric features:
This architecture enables targeted bioisosteric substitutions:
Neglected tropical diseases (NTDs)—afflicting over 1.495 billion people globally—demand chemotherapeutic agents effective against multidrug-resistant pathogens [8]. The 1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one scaffold shows emergent promise here, particularly against kinetoplastid and fungal infections:
Table 2: Potential NTD Targets for Imidazo[4,5-d]Pyridazin-4-One-Based Therapeutics
NTD Pathogen/Pathology | Molecular Target | Mechanistic Rationale for Scaffold Efficacy | Current Research Status |
---|---|---|---|
Candida albicans (Deep mycosis) | Glucosamine-6-phosphate synthase | Competitive inhibition of UDP-GlcNAc binding via H-bonding to pyridazinone NH | In vitro validation [4] |
Escherichia coli (Enteric) | DNA gyrase subunit B | Chelation of Mg2+ ions via imidazole N-atom | SAR development [3] |
Leishmania amazonensis | Pteridine reductase (PTR1) | Hydrophobic stacking with pyridazinone ring and catalytic residue H-bonding | Computational docking [4] |
Mycobacterium ulcerans (Buruli ulcer) | RNA-dependent RNA polymerase | Intercalation into nucleotide-binding cleft | Target identification phase |
The scaffold’s synthetic tractability—evidenced by commercial availability (e.g., Fluorochem: £787.00/g) [2]—positions it as a viable candidate for antiparasitic and antifungal lead optimization, directly supporting the WHO 2030 target of eliminating at least one NTD in 100 countries [8].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2